molecular formula C17H14N2O2 B2802534 (2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide CAS No. 15845-68-8

(2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide

Cat. No. B2802534
CAS RN: 15845-68-8
M. Wt: 278.311
InChI Key: YCITWQGCYWUVOH-GXDHUFHOSA-N
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Description

“(2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide” is a biochemical used for proteomics research . Its molecular formula is C17H14N2O2 and its molecular weight is 278.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Antiestrogenic Compounds : A study detailed the synthesis of dihydronaphthalene isomers with potent antiestrogenic activity demonstrated through oral and subcutaneous administration in rats and mice. The compounds showed high binding affinity to estrogen receptors in rat uterine cytosol, surpassing that of estradiol (Jones et al., 1979).

  • Antihyperlipidemic Benzoic Acid Derivative : Another research focused on a newly synthesized benzoic acid derivative, S-2E, which inhibits the biosynthesis of sterol and fatty acids, demonstrating its potential in treating familial hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

  • Microtubule Inhibitors in Cancer : The study on 2-Methoxyestradiol (2-ME) and taxol, both microtubule inhibitors, showed that they suppress cytokine-induced angiogenesis in vivo and inhibit the growth of human breast carcinoma in mice, highlighting their potential in cancer treatment (Klauber et al., 1997).

  • Pharmacological Profile of 5-HT1A Receptor Antagonist : WAY-100635, a selective antagonist for the 5-HT1A receptor, was found to be a potent antagonist with no agonist activity, suggesting its use in studies of 5-HT1A receptor function (Forster et al., 1995).

properties

IUPAC Name

(E)-2-cyano-3-(3-methoxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(11-16)10-14(12-18)17(20)19-15-7-3-2-4-8-15/h2-11H,1H3,(H,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCITWQGCYWUVOH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(3-methoxyphenyl)-N-phenylacrylamide

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